3-Bromo-2-(bromomethyl)propan-1-ol
Overview
Description
3-Bromo-2-(bromomethyl)propan-1-ol: is an organic compound with the molecular formula C4H8Br2O . It is a brominated alcohol, which means it contains both bromine and hydroxyl functional groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol typically involves the bromination of 2-(bromomethyl)propan-1-ol. One common method is the reaction of 2-(bromomethyl)propan-1-ol with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination of the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)propan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or ketones using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of ethers, amines, or other substituted products.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
3-Bromo-2-(bromomethyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)propan-1-ol involves its reactivity due to the presence of bromine and hydroxyl groups. The bromine atoms act as good leaving groups, making the compound highly reactive in nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-1-propanol: Similar structure but with a methyl group instead of a bromomethyl group.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and an additional hydroxyl group.
3-Bromo-1-propanol: Lacks the additional bromomethyl group.
Uniqueness
3-Bromo-2-(bromomethyl)propan-1-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity patterns. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCXRWHPBYVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562118 | |
Record name | 3-Bromo-2-(bromomethyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106023-63-6 | |
Record name | 3-Bromo-2-(bromomethyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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